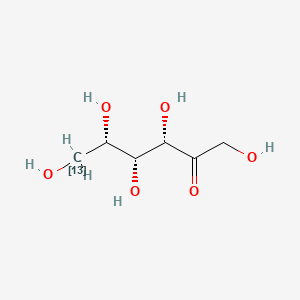

L-sorbose-6-13C

Description

Properties

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-NYVZSSFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-sorbose-6-13C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Sorbose-6-13C, a stable isotope-labeled sugar crucial for various research and development applications. The document details its chemical structure, and physicochemical and spectroscopic properties, and outlines its synthesis and key applications, particularly in metabolic pathway analysis.

Chemical Structure and Properties

This compound is a derivative of L-Sorbose, a naturally occurring ketohexose, where the carbon atom at the 6th position is replaced with its stable isotope, ¹³C. This isotopic labeling is instrumental for tracing and quantifying metabolic pathways without introducing radioactive materials.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 478506-38-6[1][2][3][4] |

| Molecular Formula | C₅¹³CH₁₂O₆[1][3][5] |

| Molecular Weight | 181.15 g/mol [1][3][5] |

| IUPAC Name | (3S,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one-6-¹³C |

| SMILES | [13CH2]1--INVALID-LINK--(CO)O)O)O">C@@HO[1] |

Table 2: Physicochemical Properties of L-Sorbose (Unlabeled)

| Property | Value |

| Appearance | White to off-white crystalline powder or crystals.[2][6] |

| Melting Point | 155 - 165 °C[6] |

| Solubility | Soluble in water.[2][6] |

| Specific Optical Rotation | -42° to -44° (c=1, H₂O)[6] |

| Stability | Stable under normal storage conditions.[2] |

Spectroscopic Properties:

The primary analytical distinction for this compound arises from its ¹³C NMR and Mass Spectrometry data.

-

¹³C NMR: A distinct signal for the ¹³C-enriched carbon at the C6 position will be observed with a significantly higher intensity compared to the natural abundance signals of the other carbon atoms. The chemical shift will be consistent with a primary alcohol carbon in a sugar environment. For unlabeled L-Sorbose, ¹³C NMR data is available for reference.[2][7]

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled L-Sorbose (180.16 g/mol ) due to the presence of the ¹³C isotope.[8][9][10]

Synthesis and Production

The synthesis of this compound typically involves introducing the ¹³C label at a specific step in a synthetic or biosynthetic pathway. A common industrial method for producing L-Sorbose is the microbial oxidation of D-Sorbitol.[11][12]

Biosynthetic Pathway for L-Sorbose Production:

The industrial production of L-Sorbose is a key step in the Reichstein process for synthesizing ascorbic acid (Vitamin C). It begins with the reduction of D-Glucose to D-Sorbitol, followed by regioselective oxidation by microorganisms like Gluconobacter oxydans.[11][12]

Biosynthetic pathway from D-Glucose to L-Sorbose.

To produce L-Sorbose-6-¹³C, one would start with D-Glucose-6-¹³C. The subsequent reduction and oxidation steps would retain the isotopic label at the C6 position.

Experimental Protocols

Protocol 1: Synthesis of L-Sorbose-6-¹³C via Microbial Oxidation

This protocol is adapted from established methods for producing labeled L-Sorbose.[11][13]

-

Preparation of Labeled D-Sorbitol:

-

Start with commercially available D-Glucose-6-¹³C.

-

Dissolve the labeled glucose in water.

-

Perform a reduction reaction using a reducing agent like sodium borohydride to convert the aldehyde group of glucose to a primary alcohol, yielding D-Sorbitol-6-¹³C.

-

The resulting crude sorbitol can be used directly for the next step without extensive purification.[13]

-

-

Fermentation:

-

Prepare a fermentation medium containing the D-Sorbitol-6-¹³C, yeast extract, and potassium dihydrogen phosphate.[13]

-

Sterilize the medium and inoculate with a culture of Gluconobacter oxydans.

-

Incubate the culture at approximately 30°C with aeration for 24-48 hours. The bacteria will perform a regioselective oxidation of sorbitol at the C5 position to produce L-Sorbose-6-¹³C.[11][13]

-

-

Purification:

-

After fermentation, remove the bacterial cells by centrifugation or filtration.

-

The supernatant, containing L-Sorbose-6-¹³C, can be purified using techniques such as chromatography (e.g., ion-exchange or column chromatography) to isolate the final product.

-

Protocol 2: Application in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

L-Sorbose-6-¹³C can be used as a tracer to study metabolic pathways in various biological systems. This is a generalized workflow.[14]

-

Cell Culture and Labeling:

-

Culture the cells or organism of interest in a defined medium.

-

Introduce L-Sorbose-6-¹³C into the medium as the sole carbon source or as part of a mixture with unlabeled substrates.

-

Allow the cells to grow and metabolize the labeled sorbose until an isotopic steady state is reached.

-

-

Metabolite Extraction:

-

Quench the metabolic activity rapidly (e.g., using cold methanol).

-

Extract the intracellular metabolites using appropriate solvent systems.

-

-

Analytical Measurement:

-

Analyze the isotopic labeling patterns of the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Data Analysis and Flux Calculation:

-

Use the measured mass isotopomer distributions to calculate the relative fluxes through the central carbon metabolic pathways. This involves using specialized software to fit the experimental data to a metabolic network model.

-

Applications in Research and Drug Development

-

Metabolic Engineering: L-Sorbose-6-¹³C is used to trace carbon flux in microorganisms engineered for the production of valuable chemicals, such as Vitamin C.[12][15] Understanding the metabolic bottlenecks allows for targeted genetic modifications to improve yield.

-

Drug Development: Stable isotope-labeled compounds are used as internal standards for quantitative analysis (e.g., in pharmacokinetic studies) during drug development.[5] They can also be used to probe the metabolic fate of drug candidates or to study the effect of drugs on cellular metabolism.

-

Fundamental Biological Research: As a labeled sugar, it can be used to investigate carbohydrate metabolism in various organisms.[1] For instance, it has been used to study enzyme expression in fungi and pathways for sorbitol synthesis in renal tissue.[10][16]

Workflow for ¹³C-Metabolic Flux Analysis:

This diagram illustrates the general workflow for a ¹³C-MFA experiment, a key application for L-Sorbose-6-¹³C.

Workflow of a ¹³C-Metabolic Flux Analysis experiment.

References

- 1. L-[6-13C]Sorbose | 478506-38-6 | MS35536 | Biosynth [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. omicronbio.com [omicronbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. glycodepot.com [glycodepot.com]

- 7. L-(-)-SORBOSE(87-79-6) 13C NMR spectrum [chemicalbook.com]

- 8. L-Sorbose [webbook.nist.gov]

- 9. L-(-)-Sorbose | C6H12O6 | CID 6904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of L-Sorbose-6-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Sorbose-6-¹³C, an isotopically labeled sugar crucial for tracing metabolic pathways and understanding complex biochemical processes. The methodologies detailed herein are compiled from established chemical and biochemical precedents for isotopic labeling of monosaccharides.

Introduction

L-Sorbose, a ketose monosaccharide, is a key intermediate in various metabolic pathways and industrial processes, most notably in the production of Vitamin C (ascorbic acid). The introduction of a stable isotope label, such as Carbon-13 (¹³C) at a specific position (C6), provides a powerful tool for researchers. L-Sorbose-6-¹³C allows for the precise tracking and quantification of sorbose metabolism in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This guide outlines a viable synthetic and purification strategy for preparing high-purity L-Sorbose-6-¹³C.

Synthetic Pathway Overview

The synthesis of L-Sorbose-6-¹³C is typically achieved through a chemo-enzymatic pathway starting from a readily available ¹³C-labeled precursor, D-Glucose-6-¹³C. The general strategy involves two key transformations:

-

Reduction of D-Glucose-6-¹³C to D-Sorbitol-6-¹³C: This step converts the aldose (glucose) to its corresponding sugar alcohol (sorbitol).

-

Microbial Oxidation of D-Sorbitol-6-¹³C to L-Sorbose-6-¹³C: This highly specific oxidation is catalyzed by microorganisms such as Gluconobacter oxydans, which selectively oxidizes the C5 hydroxyl group of sorbitol.[3]

This pathway is advantageous due to the high stereoselectivity of the enzymatic oxidation step, which ensures the formation of the desired L-isomer.

Caption: Chemo-enzymatic synthesis pathway for L-Sorbose-6-¹³C.

Detailed Experimental Protocols

The following protocols are representative methods derived from analogous syntheses of labeled sugars.[3][4] Researchers should optimize these conditions based on their specific laboratory settings and available instrumentation.

Synthesis of D-Sorbitol-6-¹³C from D-Glucose-6-¹³C

Objective: To reduce the aldehyde group of D-Glucose-6-¹³C to a primary alcohol, yielding D-Sorbitol-6-¹³C.

Materials:

-

D-Glucose-6-¹³C (Isotopic purity >98%)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Methanol

Procedure:

-

Dissolve D-Glucose-6-¹³C (1.0 g) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-4 °C in an ice bath.

-

Slowly add sodium borohydride (0.2 g) to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

To quench the excess NaBH₄ and neutralize the solution, slowly add cation exchange resin until the effervescence ceases and the pH is approximately 7.

-

Filter the mixture to remove the resin and wash the resin with deionized water (3 x 10 mL).

-

Combine the filtrate and washings. Evaporate the solvent under reduced pressure to obtain a viscous oil.

-

To remove borate esters, add methanol (3 x 20 mL) to the residue and evaporate to dryness under reduced pressure after each addition.

-

The resulting crude D-Sorbitol-6-¹³C can be used directly in the next step without further purification.

Microbial Oxidation of D-Sorbitol-6-¹³C to L-Sorbose-6-¹³C

Objective: To selectively oxidize D-Sorbitol-6-¹³C at the C5 position to produce L-Sorbose-6-¹³C using Gluconobacter oxydans.

Materials:

-

Crude D-Sorbitol-6-¹³C from the previous step

-

Gluconobacter oxydans culture (e.g., ATCC 621)

-

Yeast extract

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sterile water

-

Culture flasks and incubator shaker

Procedure:

-

Inoculum Preparation: Prepare a seed culture of G. oxydans by inoculating a sterile medium containing D-sorbitol (2 g), yeast extract (0.2 g), and water (40 mL). Incubate at 30 °C for 48 hours with shaking.[4]

-

Fermentation Medium: Prepare the main fermentation medium by dissolving the crude D-Sorbitol-6-¹³C (approx. 1.0 g), yeast extract (0.5 g), and KH₂PO₄ (0.3 g) in sterile water (100 mL).

-

Inoculation and Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 5% v/v). Incubate the culture at 30 °C with vigorous shaking (e.g., 200 rpm) for 48-72 hours.

-

Monitoring the Reaction: Monitor the conversion of sorbitol to sorbose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Harvesting: Once the conversion is complete (or has reached a maximum), terminate the fermentation by centrifuging the culture broth to remove the bacterial cells. The supernatant contains the crude L-Sorbose-6-¹³C.

Purification of L-Sorbose-6-¹³C

Purification is critical to remove unreacted starting materials, byproducts, and media components. A multi-step approach is often necessary to achieve high purity.

Purification Workflow

References

Isotopic Purity of L-Sorbose-6-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of L-Sorbose-6-¹³C, a critical parameter for researchers utilizing this stable isotope-labeled compound in metabolic flux analysis, drug development, and other advanced scientific applications. This document outlines the common methods for determining isotopic purity, presents typical quantitative data, and details relevant metabolic pathways.

Quantitative Analysis of Isotopic Purity

The isotopic purity of L-Sorbose-6-¹³C is a measure of the extent to which the carbon atom at the C6 position is the ¹³C isotope. This is a crucial factor for the accuracy and reliability of studies employing this labeled compound. While specific isotopic enrichment can vary between production batches, a representative analysis is presented below.

Table 1: Representative Isotopic Purity Data for L-Sorbose-6-¹³C

| Parameter | Value | Method of Analysis |

| Chemical Formula | ¹³CC₅H₁₂O₆ | - |

| Molecular Weight | 181.15 g/mol | Mass Spectrometry |

| Isotopic Enrichment at C6 | ≥ 99% | ¹³C NMR Spectroscopy |

| Overall Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC |

Note: The data presented in this table is representative. For specific batch analysis, please refer to the manufacturer's certificate of analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of L-Sorbose-6-¹³C relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment at a specific atomic position within a molecule.

Experimental Protocol for ¹³C NMR Analysis:

-

Sample Preparation: A precisely weighed sample of L-Sorbose-6-¹³C is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). An internal standard with a known concentration and a distinct NMR signal may be added for quantification.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the ¹³C NMR spectrum. Key parameters to optimize include the pulse sequence, relaxation delay (D1), and number of scans. A longer relaxation delay is crucial to ensure full relaxation of the carbon nuclei for accurate quantification.

-

Data Acquisition: The ¹³C NMR spectrum is acquired. The signal corresponding to the ¹³C-labeled C6 carbon will be significantly enhanced compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%).

-

Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction). The isotopic enrichment is calculated by comparing the integral of the C6 signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information on the overall isotopic purity by analyzing the mass-to-charge ratio of the molecule and its isotopologues.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: The L-Sorbose-6-¹³C sample is dissolved in an appropriate solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to achieve accurate mass measurements and resolve isotopic peaks.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and a mass spectrum is acquired. The spectrum will show a peak corresponding to the unlabeled L-Sorbose (M+0) and a significantly more intense peak for the singly ¹³C-labeled L-Sorbose (M+1).

-

Data Analysis: The isotopic purity is determined by calculating the relative abundance of the M+1 peak compared to the sum of all isotopic peaks, after correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the molecule.

Metabolic Pathway of L-Sorbose

L-Sorbose plays a key role in various metabolic pathways, most notably in the industrial biosynthesis of Vitamin C (ascorbic acid). The following diagram illustrates the microbial metabolism of L-Sorbose in Gluconobacter species.

Caption: Metabolic pathway of L-Sorbose in Gluconobacter species.

Experimental Workflow for Isotopic Purity Determination

The logical flow for determining the isotopic purity of L-Sorbose-6-¹³C involves a combination of analytical techniques to provide orthogonal and confirmatory data.

Caption: General workflow for isotopic purity determination.

L-Sorbose Metabolism in Microbial Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Sorbose, a ketohexose, serves as a significant intermediate in various microbial metabolic pathways and holds considerable industrial importance, particularly as a precursor in the commercial synthesis of L-ascorbic acid (Vitamin C). Understanding the microbial metabolism of L-sorbose is crucial for optimizing existing biotechnological processes and for the development of novel biocatalysts and therapeutic agents. This technical guide provides a comprehensive overview of the core metabolic pathways, enzymatic machinery, and regulatory networks governing L-sorbose utilization in diverse microbial systems.

Core Metabolic Pathways

Microorganisms have evolved distinct pathways for the catabolism of L-sorbose. The specific route employed is largely dependent on the microbial species. Two primary pathways have been extensively characterized: the oxidative pathway, predominantly found in Gluconobacter species, and the phosphorylation pathway, observed in enteric bacteria such as Klebsiella pneumoniae and in lactic acid bacteria like Lactobacillus casei.

The Oxidative Pathway in Gluconobacter Species

Gluconobacter species are renowned for their ability to perform incomplete oxidation of various sugars and polyols. In the context of L-sorbose metabolism, these bacteria are pivotal in the industrial production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C. The pathway initiates with the oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by a membrane-bound D-sorbitol dehydrogenase. Subsequently, L-sorbose is further oxidized to L-sorbosone and then to 2-KGA.

The key enzymatic steps are:

-

D-Sorbitol → L-Sorbose: Catalyzed by D-sorbitol dehydrogenase (SLDH).

-

L-Sorbose → L-Sorbosone: Catalyzed by L-sorbose dehydrogenase (SDH).[1]

-

L-Sorbosone → 2-Keto-L-gulonic acid (2-KGA): Catalyzed by L-sorbosone dehydrogenase (SNDH).

These dehydrogenases are typically membrane-bound and often dependent on cofactors like pyrroloquinoline quinone (PQQ).[2]

The Phosphorylation Pathway in Klebsiella pneumoniae and Lactobacillus casei

In contrast to the oxidative pathway, many other bacteria utilize a phosphorylation-dependent route for L-sorbose catabolism. This pathway involves the transport of L-sorbose into the cell with concomitant phosphorylation, followed by a series of enzymatic conversions to intermediates of central glycolysis.

The metabolic sequence in Klebsiella pneumoniae is as follows:

-

L-Sorbose (extracellular) → L-Sorbose-1-phosphate (intracellular): Mediated by a specific Enzyme II of the phosphoenolpyruvate-dependent phosphotransferase system (PTS).

-

L-Sorbose-1-phosphate → D-Glucitol-6-phosphate: Catalyzed by L-sorbose-1-phosphate reductase.

-

D-Glucitol-6-phosphate → D-Fructose-6-phosphate: Catalyzed by D-glucitol-6-phosphate dehydrogenase. D-fructose-6-phosphate then enters the glycolytic pathway.

Lactobacillus casei employs a similar strategy, with genes for L-sorbose metabolism organized in sor operons. These genes encode proteins for a PTS-mediated transport and subsequent conversion to D-fructose-6-phosphate.[3][4]

Quantitative Data

The efficiency of L-sorbose metabolism is critically dependent on the kinetic properties of the involved enzymes and the overall productivity of the microbial fermentation process.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are fundamental parameters for characterizing enzyme activity. A compilation of reported kinetic values for key enzymes in L-sorbose metabolism is presented below.

| Enzyme | Organism | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Cofactor | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| D-Sorbitol Dehydrogenase | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | - | NAD⁺/NADP⁺ | 8.0-10.0 | 27-37 | [5] |

| D-Sorbitol Dehydrogenase | Chicken Liver | D-Sorbitol | 3.2 | - | NAD⁺ | 8.0 | 25 | [6] |

| D-Sorbitol Dehydrogenase | Peach (Prunus persica) | Sorbitol | 37.7 | - | NAD⁺ | - | - | [7] |

| L-Sorbose Dehydrogenase | Gluconobacter melanogenus | L-Sorbose | - | - | - | - | - | [8] |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | L-Sorbose | - | - | PQQ | 7.0-9.0 | - | [2][9] |

| L-Sorbose-1-phosphate Reductase | Klebsiella pneumoniae | L-Sorbose-1-P | - | - | - | - | - | [10] |

| Enzyme II (for L-sorbose) | Escherichia coli K-12 | L-Sorbose | 0.08 ± 0.03 | 31.8 ± 3.5 nmol/mg/min | PEP | - | - | [11] |

Note: "-" indicates data not available in the cited sources.

Fermentation Parameters for L-Sorbose Production

The production of L-sorbose from D-sorbitol is a commercially significant biotransformation. The following table summarizes key fermentation parameters from various studies.

| Microorganism | Fermentation Type | Substrate (g/L) | Product Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Gluconobacter oxydans | Batch | 200 (D-Sorbitol) | ~192 | 0.96 | 13.58 | [5] |

| Gluconobacter oxydans | Fed-batch | 300 (D-Sorbitol) | 279.7 | - | 17.48 | [12] |

| Gluconobacter oxydans WSH-003 | Batch | - | ~135 | - | - | [13][14] |

| Gluconobacter oxydans | Submerged | 153.42 (D-Sorbitol) | 42.26 | - | - | [15][16] |

| Acetobacter suboxydans | Continuous | - | 176.9 | - | 17.69 | [12] |

| Gluconobacter oxydans MMC10 | Batch | 80 (D-Sorbitol) | ~80 | ~1.0 | 3.20 | [17] |

| Gluconobacter oxydans MMC10 | Batch | 300 (D-Sorbitol) | ~160 | ~0.53 | 2.67 | [17] |

Experimental Protocols

Assay for D-Sorbitol Dehydrogenase Activity

This protocol is based on a colorimetric assay measuring the reduction of a tetrazolium salt (MTT) coupled to the oxidation of sorbitol.[18]

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Substrate Solution (e.g., 500 mM D-Sorbitol in Assay Buffer)

-

NAD⁺ Solution (e.g., 20 mM)

-

MTT Solution

-

Diaphorase

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 565 nm

Procedure:

-

Sample Preparation:

-

Assay Reaction:

-

Prepare a Working Reagent by mixing Assay Buffer, Substrate Solution, NAD⁺/MTT Solution, and Diaphorase.[8]

-

Add a small volume of the sample (e.g., 20 µL) to a well of the 96-well plate.[18]

-

Add the Working Reagent (e.g., 80 µL) to initiate the reaction.[8]

-

Incubate at a constant temperature (e.g., 37°C).

-

-

Measurement:

-

Measure the absorbance at 565 nm at two time points (e.g., 3 minutes and 15 minutes) to determine the rate of formazan formation.[18]

-

-

Calculation:

-

Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the reduced MTT. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of D-sorbitol to fructose per minute under the specified conditions.

-

Assay for L-Sorbose Dehydrogenase Activity

This protocol utilizes the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCIP).[19]

Materials:

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Potassium cyanide (KCN) solution (e.g., 0.2 M)

-

L-Sorbose solution (e.g., 0.6 M)

-

Phenazine methosulfate (PMS) solution (e.g., 12.5 mM)

-

DCIP solution (e.g., 2.5 mM)

-

Enzyme preparation (e.g., membrane fraction)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, combine Tris-HCl buffer, KCN solution, and L-sorbose solution.

-

Add the enzyme preparation and water to the desired final volume.

-

-

Initiation and Measurement:

-

Incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes to equilibrate.

-

Add PMS and DCIP solutions to start the reaction.

-

Immediately measure the decrease in absorbance at 600 nm over time.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of DCIP reduction, using the molar extinction coefficient of DCIP (22,000 L/mol/cm).[19] Activity is expressed as µmoles of DCIP reduced per minute per milligram of protein.

-

HPLC Analysis of L-Sorbose and Related Metabolites

This method is suitable for the simultaneous determination of D-sorbitol, L-sorbose, and 2-KGA in fermentation broth.[6][20]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Aminex HPX-87H column (or equivalent ion-exclusion column)

-

Refractive Index (RI) or UV detector (for 2-KGA)

-

Column oven

Chromatographic Conditions:

-

Mobile Phase: Dilute sulfuric acid (e.g., 5 mM or 50 mM).[6]

-

Flow Rate: 0.2 - 0.6 mL/min.[6]

-

Column Temperature: 30 - 60°C.[6]

-

Detection:

-

RI detector for sorbitol and sorbose.

-

UV detector at 210 nm for 2-KGA.[20]

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as necessary with the mobile phase.

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify and quantify the compounds of interest by comparing their retention times and peak areas to those of known standards.

Regulatory and Signaling Pathways

The expression of genes involved in L-sorbose metabolism is tightly regulated to ensure efficient carbon source utilization. This regulation often involves induction by the substrate and repression by preferred carbon sources like glucose (catabolite repression).

The sor Operon in Klebsiella pneumoniae

The genes for L-sorbose metabolism in K. pneumoniae are organized into the sor operon. This operon includes structural genes for the PTS components, L-sorbose-1-phosphate reductase, and D-glucitol-6-phosphate dehydrogenase, as well as a regulatory gene, sorC.

The SorC protein acts as both a positive and negative regulator of the operon.[7] In the absence of L-sorbose, SorC likely acts as a repressor, preventing transcription of the sor genes. When L-sorbose is present, it or a derivative likely acts as an inducer, binding to SorC and causing a conformational change that relieves repression and allows for transcription.[1][21] SorC also autoregulates its own expression.[7]

Regulation in Lactobacillus casei

In L. casei, the sor genes are organized into two clusters, sorRE and sorFABCDG, which are induced by L-sorbose.[4] The sorR gene product is a positive regulator of both operons.[4] The expression of these genes is also subject to catabolite repression by glucose, a mechanism that involves the CcpA protein.[4]

Catabolite Repression

In the presence of a readily metabolizable carbon source like glucose, the expression of genes for the utilization of secondary carbon sources, such as L-sorbose, is often repressed. This phenomenon, known as catabolite repression, ensures that the microorganism preferentially utilizes the most energy-efficient carbon source. In many bacteria, this process is mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). When glucose is transported via the PTS, the components of the system remain in a dephosphorylated state, which leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Low cAMP levels prevent the formation of the cAMP-receptor protein (CRP) complex, which is a transcriptional activator for many catabolic operons, including those for alternative sugars.

Visualizations

Metabolic Pathways

References

- 1. Operon - Wikipedia [en.wikipedia.org]

- 2. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Lactobacillus casei Sorbitol Utilization Genes Requires DNA-Binding Transcriptional Activator GutR and the Conserved Protein GutM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Carbohydrate Metabolism in Bacteria: Alternative Specificities in ADP-Glucose Pyrophosphorylases Open Novel Metabolic Scenarios and Biotechnological Tools [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a Bench Scale Fermenter | Applied Food Biotechnology [journals.sbmu.ac.ir]

- 17. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-sorbose reductase and its transcriptional regulator involved in L-sorbose utilization of Gluconobacter frateurii [pubmed.ncbi.nlm.nih.gov]

- 19. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 20. researchgate.net [researchgate.net]

- 21. Khan Academy [khanacademy.org]

The Pivotal Role of L-Sorbose in the Biosynthesis of Vitamin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of L-sorbose in the industrial biosynthesis of Vitamin C (L-ascorbic acid). It provides a comprehensive overview of the key pathways, enzymes, and experimental methodologies, with a focus on quantitative data and detailed protocols to support research and development in this field.

Introduction: L-Sorbose as a Key Intermediate

L-sorbose, a ketose monosaccharide, is a central intermediate in the most widely used industrial methods for Vitamin C synthesis. Its stereospecific configuration makes it an ideal precursor for 2-keto-L-gulonic acid (2-KGA), which is the direct precursor to L-ascorbic acid. The efficient conversion of more abundant and cheaper sugars, like D-glucose, into L-sorbose is a cornerstone of large-scale Vitamin C production. This guide will delve into the two primary industrial pathways that utilize L-sorbose: the historical Reichstein process and the more modern two-step fermentation process.

Biosynthetic Pathways Involving L-Sorbose

The industrial production of Vitamin C from D-glucose via L-sorbose is primarily achieved through two established routes.

The Reichstein Process

Developed in the 1930s, the Reichstein process is a chemo-microbial synthesis that laid the foundation for industrial Vitamin C production.[1] It involves a series of chemical steps interspersed with a key microbial fermentation step to produce L-sorbose.

The overall workflow of the Reichstein process is as follows:

Two-Step Fermentation Process

To overcome some of the environmental and cost-related drawbacks of the Reichstein process, a more biocatalytic approach, known as the two-step fermentation process, was developed. This method replaces several chemical steps with microbial conversions.

The workflow for the two-step fermentation process is illustrated below:

Quantitative Data on L-Sorbose Conversion

The efficiency of converting L-sorbose to its downstream products is a critical factor in the overall yield of Vitamin C. The following tables summarize key quantitative data from the literature.

| Process Step | Starting Material | Product | Yield (%) | References |

| Reichstein Process | ||||

| D-Sorbitol to L-Sorbose | D-Sorbitol | L-Sorbose | 60-95 | [2] |

| L-Sorbose to 2-KGA (multi-step chemical) | L-Sorbose | 2-Keto-L-gulonic acid | ~72 (product of 80% and 90% yields for two steps) | [2] |

| Two-Step Fermentation | ||||

| D-Sorbitol to L-Sorbose | D-Sorbitol | L-Sorbose | up to 98 | [3][4] |

| L-Sorbose to 2-KGA | L-Sorbose | 2-Keto-L-gulonic acid | 89.5 - 91.3 | [5][6] |

Table 1: Process Yields in Vitamin C Biosynthesis Pathways

| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Cofactor | References |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | L-Sorbose | 21.9 | 8.0 | 35 | PQQ | [7] |

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans DSM 4025 | L-Sorbose | Not specified | 7.0 - 9.0 | Not specified | PQQ | [8] |

| D-Sorbitol Dehydrogenase (produces L-Sorbose) | Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | 8.0 - 10.0 | 27 - 37 | NAD+/NADP+ | [9] |

Table 2: Kinetic and Optimal Parameters of Key Enzymes

Key Enzymes in L-Sorbose Metabolism

The bioconversion of L-sorbose is catalyzed by specific dehydrogenases. Understanding the properties and mechanisms of these enzymes is crucial for process optimization.

L-Sorbose Dehydrogenase

L-sorbose dehydrogenase (SDH) is a key enzyme in the conversion of L-sorbose to L-sorbosone, the immediate precursor of 2-KGA. In some organisms, a single enzyme, L-sorbose/L-sorbosone dehydrogenase, can catalyze both the oxidation of L-sorbose to L-sorbosone and the subsequent oxidation of L-sorbosone to 2-KGA.[8][10] These enzymes are often quinoproteins, utilizing pyrroloquinoline quinone (PQQ) as a cofactor.[7][8]

The enzymatic conversion of L-sorbose to 2-KGA proceeds as follows:

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-sorbose metabolism in Vitamin C biosynthesis.

Expression and Purification of Recombinant L-Sorbose Dehydrogenase

This protocol is adapted from the expression and purification of L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25.[7]

Protocol:

-

Gene Cloning and Expression:

-

The coding region of the sdh gene is cloned into an expression vector, such as pET22b.

-

The recombinant plasmid is transformed into a suitable expression host, like E. coli BL21(DE3).[7]

-

-

Cell Culture and Induction:

-

A single colony of the transformed E. coli is used to inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubated overnight with shaking.

-

The overnight culture is then used to inoculate a larger volume of LB medium (e.g., 200 mL in a 1 L flask).

-

The culture is incubated at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[7]

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is further incubated for at least 4 hours under the same conditions.[7]

-

-

Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication.

-

The cell lysate is centrifuged to remove cell debris.

-

The supernatant containing the soluble recombinant protein is purified using Nickel-Nitriloacetic Acid (Ni-NTA) affinity chromatography.

-

L-Sorbose Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of L-sorbose dehydrogenase by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).

Reagents:

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.1 mg/mL NBT (Nitro Blue Tetrazolium)

-

0.1 mg/mL PMS (Phenazine Methosulfate)

-

2 mg/mL L-sorbose solution

-

Enzyme preparation (purified or cell-free extract)

Procedure: [7]

-

Prepare a staining solution containing 100 mM Tris-HCl buffer (pH 8.0), 0.1 mg/mL NBT, 0.1 mg/mL PMS, and 2 mg/mL L-sorbose.

-

For a qualitative assay on a native polyacrylamide gel, immerse the gel in the staining solution and incubate at 25°C for approximately 20 minutes with gentle shaking. The appearance of a colored formazan band indicates enzyme activity.

-

For a quantitative spectrophotometric assay, a similar reaction mixture can be prepared in a cuvette, and the reduction of an electron acceptor like DCIP can be monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm). The reaction is initiated by the addition of the enzyme.

Fermentation Protocol for 2-Keto-L-Gulonic Acid Production from L-Sorbose

This protocol describes a mixed-culture fermentation for the production of 2-KGA from L-sorbose using Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.[3][11]

Media Composition (per liter): [12]

-

L-sorbose: 92.5 g

-

Urea: 10.2 g

-

Corn steep liquor: 16 g

-

CaCO3: 3.96 g

-

MgSO4: 0.28 g

Fermentation Conditions: [6]

-

Inoculum: A co-culture of K. vulgare and the helper strain.

-

Temperature: 29°C

-

Agitation: 180 rpm

-

pH: Maintained between 6.0 and 8.0.[11]

-

Duration: Typically 48-72 hours.

Procedure:

-

Inoculum Preparation: Prepare a seed culture by co-cultivating K. vulgare and the helper strain in a suitable medium.

-

Fermentation: Inoculate the production medium with the seed culture. Maintain the fermentation under the specified conditions of temperature, agitation, and pH.

-

Monitoring: Monitor the consumption of L-sorbose and the production of 2-KGA periodically using methods like High-Performance Liquid Chromatography (HPLC).

-

Harvesting and Downstream Processing: After the fermentation is complete, the broth is processed to recover the 2-KGA. This typically involves:

Conclusion

L-sorbose plays an indispensable role as a key precursor in the industrial biosynthesis of Vitamin C. The transition from the chemo-microbial Reichstein process to the more sustainable two-step fermentation process highlights the importance of microbial catalysis in modern biotechnology. The efficiency of the conversion of L-sorbose to 2-keto-L-gulonic acid, driven by enzymes like L-sorbose dehydrogenase, is a major determinant of the overall process yield. Further research into the characterization of novel, more efficient enzymes and the optimization of fermentation conditions continues to be a promising avenue for improving the economics and environmental footprint of Vitamin C production. This guide provides a solid foundation of quantitative data and detailed protocols to aid researchers and professionals in this endeavor.

References

- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacteria on 2-keto-L-gulonic Acid Production | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HU202282B - Process for separating 2-keto-l-gulonic acid from fermentation juice - Google Patents [patents.google.com]

- 8. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 9. US4990441A - Process for separating 2-keto-L-gulonic acid from a fermented medium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]

- 12. US4960695A - Fermentation process to produce 2-keto-L-gluonic acid - Google Patents [patents.google.com]

- 13. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to L-Sorbose-6-¹³C as a Tracer for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing L-sorbose-6-¹³C as a tracer in metabolic flux analysis (MFA). While ¹³C-labeled glucose is more commonly employed, this document outlines the specific metabolic pathways of L-sorbose and details the experimental and analytical workflows required to conduct ¹³C-MFA with this particular ketohexose.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2][3] By providing cells with a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of the labeled atoms through the metabolic network.[1][4] This information, combined with a stoichiometric model of cellular metabolism, allows for the precise determination of metabolic fluxes.[1][2] ¹³C-MFA is considered the gold standard for in vivo flux quantification and has wide applications in metabolic engineering, biotechnology, and disease research.[1][2]

The general workflow of a ¹³C-MFA experiment involves several key steps:

-

Experimental Design: Selecting the appropriate ¹³C-labeled tracer and experimental conditions.[1][2]

-

Tracer Experiment: Culturing cells with the ¹³C-labeled substrate until an isotopic steady state is reached.[1]

-

Isotopic Labeling Measurement: Analyzing the distribution of ¹³C in key metabolites, often proteinogenic amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2]

-

Flux Estimation: Using computational models to estimate the intracellular fluxes that best explain the measured labeling patterns.[1][2]

-

Statistical Analysis: Evaluating the goodness-of-fit of the model and determining the confidence intervals of the estimated fluxes.[1][2]

L-Sorbose Metabolism: A Focus for Tracer Analysis

L-sorbose is a ketohexose that plays a significant role in various industrial fermentations, most notably as a precursor in the production of ascorbic acid (Vitamin C).[5] Its metabolism is particularly well-characterized in bacteria such as Gluconobacter oxydans and Lactobacillus casei.[6][7]

In many bacteria, the metabolism of L-sorbose is initiated by its transport into the cell and subsequent phosphorylation.[6] The resulting L-sorbose-1-phosphate or L-sorbose-6-phosphate is then converted through a series of enzymatic reactions to intermediates of central carbon metabolism, such as D-fructose-6-phosphate, which can then enter glycolysis.[6]

A key pathway, especially in industrial microbiology, is the oxidation of D-sorbitol to L-sorbose, catalyzed by sorbitol dehydrogenase.[7] Further oxidation steps can convert L-sorbose to L-sorbosone and then to 2-keto-L-gulonic acid (2-KLG), a direct precursor to Vitamin C.[8]

The use of L-sorbose-6-¹³C as a tracer would allow for the detailed investigation of these specific pathways. By tracking the ¹³C label from the 6th carbon position of L-sorbose, researchers can quantify the flux through the L-sorbose metabolic pathways and its connections to central carbon metabolism.

Below is a diagram illustrating the metabolic pathway of L-sorbose in certain bacteria.

Experimental Protocol for ¹³C-MFA with L-Sorbose-6-¹³C

This section provides a detailed methodology for conducting a ¹³C-MFA experiment using L-sorbose-6-¹³C as a tracer. The protocol is based on established methods for ¹³C-MFA with other substrates like glucose.[2][3]

3.1. Cell Culture and Labeling Experiment

-

Strain Selection and Pre-culture: Select a microbial strain known to metabolize L-sorbose (e.g., Gluconobacter oxydans). Prepare a pre-culture in a standard growth medium.

-

Media Preparation: Prepare a defined minimal medium with a known concentration of L-sorbose as the primary carbon source. For the labeling experiment, a specific ratio of unlabeled L-sorbose to L-sorbose-6-¹³C will be used (e.g., 80:20).

-

Inoculation and Growth: Inoculate the defined medium with the pre-culture. Grow the cells under controlled conditions (temperature, pH, aeration) to maintain a metabolic steady state.

-

Harvesting: Harvest the cells during the exponential growth phase. Quench metabolic activity rapidly, for instance, by using cold methanol.

-

Sample Preparation: Separate the cell pellets and hydrolyze the biomass to obtain proteinogenic amino acids.

3.2. Analytical Measurement of ¹³C Labeling

-

Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. This data reveals the extent of ¹³C incorporation into each amino acid.

-

Data Correction: Correct the raw mass isotopomer data for the natural abundance of ¹³C.

3.3. Computational Flux Analysis

-

Metabolic Model: Construct a stoichiometric model of the organism's central carbon and L-sorbose metabolism.

-

Flux Estimation Software: Use software such as Metran or INCA to estimate the intracellular fluxes.[2] The software will simulate the expected labeling patterns for a given set of fluxes and compare them to the experimental data.

-

Optimization: The software will iteratively adjust the fluxes to minimize the difference between the simulated and measured labeling patterns.

-

Statistical Validation: Perform a goodness-of-fit analysis to ensure the model accurately describes the data. Calculate confidence intervals for the estimated fluxes.

Below is a diagram illustrating the experimental workflow for ¹³C-MFA.

Quantitative Data Presentation

The primary quantitative outputs of a ¹³C-MFA study are the estimated metabolic fluxes and their confidence intervals. These are typically presented in tables for clear comparison. Below are example tables summarizing hypothetical flux data from an experiment using L-sorbose-6-¹³C.

Table 1: Extracellular Rates

| Rate | Value (mmol/gDCW/h) |

| L-Sorbose Uptake | 10.0 |

| Oxygen Uptake | 15.0 |

| CO₂ Evolution | 18.0 |

| Biomass Production | 0.2 |

Table 2: Estimated Intracellular Fluxes (Relative to L-Sorbose Uptake)

| Reaction | Flux (%) | 95% Confidence Interval |

| L-Sorbose → L-Sorbose-1-P | 100 | [9][10] |

| L-Sorbose-1-P → D-Sorbitol-6-P | 95 | [9] |

| D-Sorbitol-6-P → D-Fructose-6-P | 95 | [9] |

| Fructose-6-P → Glycolysis | 80 | |

| Fructose-6-P → Pentose Phosphate Pathway | 15 | |

| Pyruvate → Acetyl-CoA | 70 | |

| Acetyl-CoA → TCA Cycle | 65 |

Conclusion

The use of L-sorbose-6-¹³C as a tracer in metabolic flux analysis offers a targeted approach to understanding the metabolism of this important industrial substrate. By following the detailed experimental and computational protocols outlined in this guide, researchers can obtain high-resolution flux maps of L-sorbose-utilizing organisms. This knowledge is invaluable for metabolic engineering efforts aimed at optimizing the production of valuable bioproducts derived from L-sorbose, such as ascorbic acid, and for fundamental studies of microbial metabolism. The integration of ¹³C-MFA with other systems biology approaches will continue to advance our understanding of complex biological systems.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 5. goldbio.com [goldbio.com]

- 6. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (MFA)

13C Metabolic Flux Analysis (MFA) is a powerful and indispensable technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracing the path of carbon atoms from a stable isotope-labeled substrate, such as [U-13C]-glucose, through the metabolic network, 13C-MFA provides a detailed snapshot of cellular metabolism in action.[2][3] This methodology has become the gold standard for elucidating metabolic phenotypes in various biological systems, from microorganisms to complex mammalian cells.[1][3] Its applications are vast, ranging from identifying metabolic bottlenecks in biotechnological production to understanding disease pathophysiology and discovering novel therapeutic targets in drug development.[4][5]

The core principle of 13C-MFA lies in the observation that different metabolic pathways result in distinct patterns of 13C incorporation into downstream metabolites.[2] By measuring these isotopic labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a computational model of cellular metabolism, researchers can infer the in vivo reaction rates that are otherwise impossible to measure directly.[3][6][7]

This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows of 13C-MFA, with a focus on its application in research and drug development.

The Core Workflow of 13C-MFA

The successful implementation of a 13C-MFA study involves a systematic, multi-step process that can be broadly categorized into five key stages:

-

Experimental Design : This initial and critical phase involves defining the biological question, constructing a stoichiometric model of the metabolic network under investigation, and selecting the optimal 13C-labeled substrate (tracer).[7] The choice of tracer is crucial as it dictates the resolution and precision of the resulting flux map.[8][9]

-

Isotope Labeling Experiment : Cells are cultured under controlled conditions with a medium containing the selected 13C-labeled substrate. It is essential to ensure that the cells reach both a metabolic and isotopic steady state, where the intracellular fluxes and the labeling patterns of metabolites are constant over time.[10]

-

Metabolite Quenching and Extraction : To accurately capture the intracellular metabolic state, cellular metabolism must be rapidly halted (quenched), typically using a cold solvent.[11] Subsequently, intracellular metabolites are extracted for analysis.[12]

-

Isotopic Labeling Measurement : The extracted metabolites are analyzed to determine the mass isotopomer distribution (MID) for each compound. The most common analytical platforms for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] NMR spectroscopy can also be employed to provide positional isotopomer information.[6][15]

-

Flux Estimation and Statistical Analysis : The measured MIDs, along with other experimentally determined rates (e.g., substrate uptake and product secretion), are used as inputs for a computational model.[7] An optimization algorithm then estimates the set of intracellular fluxes that best reproduce the experimental data. Rigorous statistical analysis is performed to assess the goodness-of-fit and to determine the confidence intervals for the estimated fluxes.[1]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling (Adherent Mammalian Cells)

-

Cell Seeding : Seed adherent cells in the desired culture vessel (e.g., 6-well plates or 10 cm dishes) and culture in standard, unlabeled medium until they reach the desired confluence (typically 70-80% for exponential growth phase analysis).

-

Medium Preparation : Prepare the 13C-labeling medium, which should be identical to the standard medium in all aspects except for the replacement of the primary carbon source with its 13C-labeled counterpart (e.g., [U-13C6]-glucose).

-

Medium Exchange : Aspirate the standard medium from the culture vessels. Wash the cell monolayer once with pre-warmed, sterile phosphate-buffered saline (PBS). Immediately add the pre-warmed 13C-labeling medium to the cells.

-

Isotopic Labeling : Return the cells to the incubator and culture for a duration sufficient to approach isotopic steady state. This period varies depending on the cell type and its metabolic rates but is often determined empirically through time-course experiments (e.g., sampling at 18 and 24 hours to ensure labeling is no longer changing).[10]

Protocol 2: Quenching and Metabolite Extraction

-

Quenching : To rapidly halt metabolic activity, remove the culture vessel from the incubator and immediately aspirate the labeling medium. Place the vessel on a bed of dry ice.

-

Extraction Solution Preparation : Prepare an ice-cold extraction solvent, typically 80% methanol in water.

-

Extraction : Add the cold extraction solvent to the quenched cells. For a 10 cm dish, 1-2 mL is typically sufficient. Use a cell scraper to detach the cells into the solvent.

-

Collection : Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifugation : Centrifuge the tube at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Transfer : Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

-

Drying : Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

-

Derivatization : For analysis by GC-MS, polar metabolites must be chemically derivatized to increase their volatility. A common two-step derivatization is:

-

Add 20-50 µL of methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups.

-

Add 20-50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to derivatize hydroxyl and amine groups.

-

-

Transfer : After derivatization, transfer the sample to a GC-MS autosampler vial with an insert.

-

Analysis : Analyze the sample on a GC-MS system. The gas chromatograph separates the derivatized metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution.[16]

Protocol 4: Sample Preparation for LC-MS Analysis

-

Reconstitution : Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography method, often a mixture of water and an organic solvent like acetonitrile or methanol.[17] The volume should be kept small to ensure a concentrated sample.

-

Centrifugation : Centrifuge the reconstituted sample to pellet any insoluble material that could clog the LC system.

-

Transfer : Transfer the supernatant to an LC-MS autosampler vial.

-

Analysis : Inject the sample into the LC-MS system. The LC separates the metabolites, and the mass spectrometer measures the mass isotopomer distribution of the intact molecules.

Protocol 5: Sample Preparation for NMR Analysis

-

Reconstitution : Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

-

pH Adjustment : Adjust the pH of the sample to be within the optimal range for NMR analysis.

-

Transfer : Transfer the sample to an NMR tube.

-

Analysis : Acquire 1D and 2D NMR spectra. 13C-edited NMR experiments can provide detailed information on the positional enrichment of 13C within a molecule.[6][15]

Data Presentation: Quantitative Flux Maps

The primary output of a 13C-MFA study is a quantitative flux map, which presents the rates of intracellular reactions. These fluxes are typically normalized to the rate of substrate uptake. Below are tables summarizing representative flux data from studies on cancer cell metabolism.

Table 1: Central Carbon Metabolism Fluxes in Different Cancer Cell Lines

| Flux (relative to Glucose Uptake) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |

| Glycolysis | ||

| Glucose -> G6P | 100 | 100 |

| F6P -> G3P | 85 | 90 |

| G3P -> PYR | 170 | 180 |

| PYR -> Lactate | 150 | 165 |

| Pentose Phosphate Pathway (Oxidative) | ||

| G6P -> 6PG | 15 | 10 |

| TCA Cycle | ||

| PYR -> AcCoA | 10 | 8 |

| AcCoA -> Citrate | 12 | 10 |

| aKG -> Succinate | 20 | 18 |

| Malate -> OAA | 15 | 13 |

| Anaplerosis | ||

| PYR -> OAA (Pyruvate Carboxylase) | 2 | 2 |

| Glutamine -> aKG | 30 | 35 |

Note: These are representative values compiled from typical findings in the literature and should be considered illustrative.

Table 2: Comparison of Metabolic Fluxes in Wild-Type vs. CTP-Deficient Cancer Cells

| Flux (relative to Glucose Uptake) | Wild-Type Cells | CTP-Deficient Cells |

| Glycolysis | ||

| Glucose -> Lactate | 85 | 95 |

| TCA Cycle | ||

| Pyruvate Dehydrogenase (PDH) | 10 | 2 |

| Pyruvate Carboxylase (PC) | 1 | 8 |

| Fatty Acid Synthesis | ||

| Citrate -> Acetyl-CoA (Cytosolic) | 5 | 1 |

| Reductive Carboxylation (aKG -> Citrate) | 2 | 10 |

Data adapted from studies on the metabolic consequences of mitochondrial citrate transport protein (CTP) deficiency.[18][19]

Signaling Pathways and Metabolic Reprogramming

Cellular metabolism is intricately linked with signaling pathways that control cell growth, proliferation, and survival. 13C-MFA is a powerful tool to dissect how these signaling pathways rewire metabolic networks.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer.[20][21] This pathway promotes anabolic processes by increasing the uptake and utilization of nutrients like glucose and glutamine.[21] Akt can promote glycolysis by phosphorylating and activating glycolytic enzymes.[22] mTOR, a downstream effector of Akt, stimulates the synthesis of proteins, lipids, and nucleotides.[23]

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[24][25] When cellular ATP levels are low, AMPK is activated and switches on catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[25] For instance, AMPK can stimulate glycolysis to produce ATP and promote fatty acid oxidation.[25]

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. The transcription factor HIF-1α plays a critical role in the growth factor-dependent regulation of both aerobic and anaerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF1α–dependent glycolytic pathway orchestrates a metabolic checkpoint for the differentiation of TH17 and Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biospec.net [biospec.net]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 15. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 16. shimadzu.com [shimadzu.com]

- 17. google.com [google.com]

- 18. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the L-Sorbose Pathway: A Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and analysis of the L-sorbose metabolic pathway through the powerful technique of isotopic labeling. While direct and comprehensive isotopic labeling studies detailing the entire L-sorbose pathway are not extensively available in publicly accessible literature, this guide synthesizes established knowledge of the pathway's genetics and enzymatic steps with analogous, detailed experimental protocols and data from closely related metabolic studies in key microorganisms. By providing a framework for applying isotopic tracer analysis to L-sorbose metabolism, this document serves as a valuable resource for researchers seeking to elucidate metabolic fluxes, identify bottlenecks, and engineer microbial strains for enhanced production of L-sorbose, a crucial precursor in the industrial synthesis of Vitamin C.

The L-Sorbose Metabolic Pathway: A Genetic and Enzymatic Overview

The microbial metabolism of L-sorbose has been primarily studied in bacteria such as Gluconobacter oxydans and Lactobacillus casei. In these organisms, the pathway involves a series of enzymatic conversions, starting from the transport of L-sorbose into the cell and culminating in its entry into central carbon metabolism.

In enteric bacteria like Klebsiella pneumoniae and Escherichia coli, L-sorbose is transported and phosphorylated via a phosphoenolpyruvate-dependent phosphotransferase system (PTS). The subsequent metabolism leads to the formation of D-fructose-6-phosphate, which then enters the glycolytic pathway[1].

In Lactobacillus casei, the metabolism of L-sorbose is interconnected with the D-sorbitol (D-glucitol) metabolic pathway. A key enzyme, sorbitol-6-phosphate dehydrogenase, is involved in the metabolism of both sugars. The genes for L-sorbose metabolism in L. casei are organized in the sor operon, which includes genes for a PTS system and enzymatic conversions.

The L-sorbose pathway in Gluconobacter oxydans, a key industrial microorganism, involves membrane-bound dehydrogenases. The conversion of D-sorbitol to L-sorbose is a critical step in the production of 2-keto-L-gulonic acid (2-KLG), a precursor to Vitamin C.

Experimental Protocols for Isotopic Labeling

The following protocols are based on methodologies developed for studying glucose metabolism in Gluconobacter oxydans using ¹³C-labeled substrates. These methods are directly applicable to the investigation of the L-sorbose pathway.

Cultivation with ¹³C-Labeled Substrates

Objective: To label the intracellular metabolites of the microorganism by providing a ¹³C-enriched carbon source.

Materials:

-

Microorganism of interest (e.g., Gluconobacter oxydans)

-

Defined minimal medium

-

¹³C-labeled L-sorbose (e.g., [1,2-¹³C₂] L-sorbose, [U-¹³C₆] L-sorbose)

-

Unlabeled L-sorbose

-

Shake flasks or bioreactor

Procedure:

-

Prepare a defined minimal medium with a known concentration of L-sorbose as the sole carbon source. To ensure accurate labeling analysis, avoid complex media components like yeast extract that can introduce unlabeled carbon.

-

Prepare parallel cultures:

-

Control Culture: Medium with unlabeled L-sorbose.

-

Labeled Culture: Medium with a specific ¹³C-labeled L-sorbose. The choice of labeled substrate depends on the specific metabolic questions being addressed. For example, [1-¹³C] L-sorbose can help trace the fate of the first carbon atom.

-

-

Inoculate the cultures with the microorganism from a pre-culture grown in unlabeled medium.

-

Incubate the cultures under controlled conditions (temperature, agitation, aeration) until they reach the desired growth phase (e.g., mid-exponential phase).

-

Harvest the cells rapidly by centrifugation at a low temperature to quench metabolic activity.

-

Wash the cell pellet with a cold, sterile solution (e.g., phosphate-buffered saline) to remove residual labeled substrate from the medium.

-

Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until metabolite extraction.

Metabolite Extraction and Sample Preparation

Objective: To extract intracellular metabolites for analysis by mass spectrometry.

Materials:

-

Frozen cell pellets

-

Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resuspend the frozen cell pellet in a pre-chilled extraction solvent.

-

Perform cell lysis using methods such as sonication or bead beating, ensuring the sample remains cold to prevent metabolite degradation.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Lyophilize the supernatant to dryness.

Derivatization and GC-MS Analysis

Objective: To derivatize non-volatile metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Lyophilized metabolite extract

-

Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

GC-MS system

Procedure:

-

Resuspend the lyophilized extract in a derivatization agent.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) to facilitate the derivatization reaction.

-

Analyze the derivatized sample using a GC-MS system. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the isotopic labeling patterns.

Data Presentation: Mass Isotopomer Distributions

The analysis of mass isotopomer distributions in key metabolites provides quantitative insights into the activity of different metabolic pathways. The following table presents example data from a ¹³C-labeling experiment with Gluconobacter oxydans grown on labeled glucose, demonstrating the type of quantitative data that can be obtained and applied to the study of the L-sorbose pathway. The data shows the mass isotopomer fractions in alanine, a key amino acid derived from pyruvate, which is a central metabolite connecting many pathways.

| Labeled Substrate | Mass Isotopomer | Δgnd Strain (%) | Δgnd zwf* Strain (%) | Δedd-eda Strain (%) | Δupp Strain (%) |

| Unlabeled Glucose (Control) | m.0 | 98.9 ± 0.1 | 98.8 ± 0.1 | 98.9 ± 0.1 | 98.9 ± 0.1 |

| m.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | |

| [U-¹³C₆] Glucose | m.0 | 37.1 ± 2.5 | 37.2 ± 1.9 | 30.1 ± 2.1 | 30.2 ± 1.5 |

| m.1 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.1 ± 0.2 | 2.2 ± 0.1 | |

| m.2 | 3.1 ± 0.4 | 3.2 ± 0.3 | 2.7 ± 0.2 | 2.8 ± 0.1 | |

| m.3 | 57.3 ± 2.8 | 57.0 ± 2.1 | 65.1 ± 2.3 | 64.8 ± 1.6 | |

| [1-¹³C] Glucose | m.0 | 46.2 ± 1.5 | 46.5 ± 1.2 | 48.1 ± 1.8 | 47.9 ± 1.4 |

| m.1 | 47.1 ± 1.6 | 46.9 ± 1.3 | 45.8 ± 1.7 | 46.0 ± 1.3 | |

| m.2 | 6.7 ± 0.3 | 6.6 ± 0.2 | 6.1 ± 0.3 | 6.1 ± 0.2 | |

| [1,2-¹³C₂] Glucose | m.0 | 45.1 ± 1.7 | 45.3 ± 1.4 | 46.9 ± 1.9 | 46.7 ± 1.6 |

| m.1 | 9.2 ± 0.5 | 9.1 ± 0.4 | 10.1 ± 0.6 | 10.2 ± 0.5 | |

| m.2 | 45.7 ± 1.8 | 45.6 ± 1.5 | 43.0 ± 1.6 | 43.1 ± 1.4 |

Data adapted from a study on glucose degrading pathways in Gluconobacter oxydans 621H. The strains represent mutants with deletions in specific genes of the pentose phosphate and Entner-Doudoroff pathways.

Visualization of Pathways and Workflows

L-Sorbose Metabolic Pathway

The following diagram illustrates the key steps in the microbial metabolism of L-sorbose.

Experimental Workflow for Isotopic Labeling

The following diagram outlines the major steps in an isotopic labeling experiment for metabolic pathway analysis.

References

Biological Applications of Stable Isotope-Labeled Sorbose: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Sorbose, a naturally occurring ketose, is a pivotal intermediate in the industrial synthesis of vitamin C. While its metabolic pathways in various microorganisms are well-documented, the application of its stable isotope-labeled counterparts in biological research remains a nascent yet promising field. This technical guide explores the current and potential biological applications of stable isotope-labeled sorbose (e.g., ¹³C- and ²H-labeled L-sorbose), providing a comprehensive overview for researchers in metabolic tracing, flux analysis, and drug development. This document details known metabolic pathways, outlines established and proposed experimental protocols, and presents quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the concepts discussed.

Introduction to L-Sorbose and Stable Isotope Labeling

L-Sorbose is a C-3 epimer of D-fructose with low natural abundance. Its primary commercial significance lies in its role as a precursor in the Reichstein process for ascorbic acid (Vitamin C) production. Beyond this, recent studies have highlighted its potential as an antitumor agent, capable of inducing apoptosis in cancer cells by disrupting glycolysis.

Stable isotope labeling is a powerful technique in which non-radioactive isotopes, such as carbon-13 (¹³C) and deuterium (²H), are incorporated into molecules to be used as tracers. This methodology allows for the precise tracking of molecules through complex biochemical pathways without the safety concerns associated with radioactive isotopes. The use of stable isotope-labeled compounds, including carbohydrates, is integral to metabolic research, enabling the elucidation of metabolic pathways, quantification of metabolic fluxes, and understanding disease progression.[] Commercially available L-(-)-Sorbose-¹³C serves as a valuable tool for these purposes, acting as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathways of L-Sorbose

The metabolism of L-sorbose has been primarily characterized in bacteria, where it can be utilized as a carbon source. Understanding these pathways is fundamental to designing experiments with stable isotope-labeled sorbose.

Bacterial Metabolism of L-Sorbose

In several bacterial species, L-sorbose metabolism involves a series of phosphorylation and reduction-oxidation steps to channel it into central carbon metabolism.

-

In Lactobacillus casei , L-sorbose is transported into the cell via a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[2] It is then metabolized through a series of enzymatic reactions to enter the glycolysis pathway.[2]

-

In Gluconobacter oxydans , a key organism in industrial vitamin C synthesis, D-sorbitol is oxidized to L-sorbose by sorbitol dehydrogenase.